molecular formula C11H17N5OS B15191079 Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide CAS No. 102410-37-7

Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide

Cat. No.: B15191079
CAS No.: 102410-37-7
M. Wt: 267.35 g/mol
InChI Key: TWDLXBUGHULYLQ-WUXMJOGZSA-N
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Description

Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound that features a unique structure combining glycine, imidazole, and thiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole rings, followed by their coupling with glycine derivatives. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

the principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production if needed .

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide exerts its effects involves interactions with various molecular targets and pathways. The imidazole and thiazole rings are known to interact with enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of glycine, imidazole, and thiazole, such as:

Uniqueness

The uniqueness of Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide lies in its combined structure, which incorporates elements from glycine, imidazole, and thiazole. This unique combination may confer distinct biological activities and chemical properties not found in simpler compounds .

Properties

CAS No.

102410-37-7

Molecular Formula

C11H17N5OS

Molecular Weight

267.35 g/mol

IUPAC Name

2-(dimethylamino)-N-[(E)-(6-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]acetamide

InChI

InChI=1S/C11H17N5OS/c1-8-9(16-4-5-18-11(16)13-8)6-12-14-10(17)7-15(2)3/h6H,4-5,7H2,1-3H3,(H,14,17)/b12-6+

InChI Key

TWDLXBUGHULYLQ-WUXMJOGZSA-N

Isomeric SMILES

CC1=C(N2CCSC2=N1)/C=N/NC(=O)CN(C)C

Canonical SMILES

CC1=C(N2CCSC2=N1)C=NNC(=O)CN(C)C

Origin of Product

United States

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